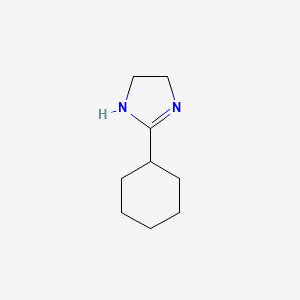

1H-Imidazole, 2-cyclohexyl-4,5-dihydro-

Beschreibung

Molecular Formula: C₉H₁₆N₂

Average Molecular Weight: 152.24 g/mol

CAS Registry Number: 67277-65-0

IUPAC Name: 2-Cyclohexyl-4,5-dihydro-1H-imidazole

Key Properties:

- Structural Features: A partially saturated imidazole ring (4,5-dihydro) substituted with a cyclohexyl group at position 2.

- Physicochemical Data: Monoisotopic mass = 152.131349 g/mol; ChemSpider ID = 9484582 .

Eigenschaften

IUPAC Name |

2-cyclohexyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h8H,1-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSHQQYSSXYLLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461854 | |

| Record name | 1H-Imidazole, 2-cyclohexyl-4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67277-65-0 | |

| Record name | 1H-Imidazole, 2-cyclohexyl-4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation Methods of 1H-Imidazole, 2-cyclohexyl-4,5-dihydro-

Sequential One-Pot Synthesis Using Amines, Ethylcyanoacetate, and Ethylglycinate Hydrochloride

A highly efficient and novel one-pot method has been reported for synthesizing imidazole-4-one and imidazolidine-4-one derivatives structurally related to 1H-Imidazole, 2-cyclohexyl-4,5-dihydro- . This method involves the reaction of cyclohexylamine with ethylcyanoacetate and ethylglycinate hydrochloride under solvent-free (neat) conditions at 70 °C for 2 hours, leading to the formation of the target compound or its analogs.

Reaction Mechanism

- The primary amine group of cyclohexylamine nucleophilically attacks the carbonyl carbon of ethylcyanoacetate, eliminating ethanol and forming a cyanoacetamido intermediate.

- Subsequently, the amino group of ethylglycinate hydrochloride attacks the cyano group, forming an intermediate with active methylene, ester, and imino groups.

- Intramolecular nucleophilic attack of the imino group on the ester carbonyl leads to ring closure, eliminating another molecule of ethanol and affording the imidazole-4-one or imidazolidine-4-one product.

This mechanism is summarized in the following scheme:

| Step | Reactants | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | Cyclohexylamine + Ethylcyanoacetate | Cyanoacetamido derivative | Nucleophilic addition/elimination |

| 2 | Intermediate + Ethylglycinate hydrochloride | Intermediate with imino group | Nucleophilic addition to cyano group |

| 3 | Intramolecular cyclization | Imidazole-4-one/imidazolidine-4-one | Ring closure/elimination |

Optimization of Reaction Conditions

| Entry | Heating Mode / Solvent | Reaction Time (h) | Additive | Yield (%) |

|---|---|---|---|---|

| 1 | Reflux / Ethanol | 4 | None | 25 |

| 2 | 80 °C / 1,4-Dioxane | 2 | None | Moderate |

| 3 | 70 °C / Neat (solvent-free) | 2 | None | High (up to 92%) |

The solvent-free condition at 70 °C for 2 hours was found optimal, providing high yields and reducing impurities that appeared with longer reaction times or different solvents.

Alkylation and Ring Formation Approaches

Another synthetic approach involves:

- Formation of the imidazole ring from precursors such as glyoxal, formaldehyde, and ammonia or primary amines.

- Introduction of the cyclohexyl group via alkylation using cyclohexyl halides.

- Attachment of other substituents via Friedel-Crafts alkylation with thienylmethyl chlorides in the presence of Lewis acid catalysts.

This method is more traditional and can be adapted for industrial scale-up using continuous flow reactors and purification techniques to optimize yield and purity.

Analytical Data and Characterization

The synthesized 1H-Imidazole, 2-cyclohexyl-4,5-dihydro- and related derivatives have been characterized using:

- Infrared Spectroscopy (IR): Characteristic NH stretching (around 3387 cm⁻¹), aliphatic CH stretches (~2980 cm⁻¹), and carbonyl (CO) stretches near 1720 cm⁻¹.

- Proton Nuclear Magnetic Resonance (¹H NMR): Signals corresponding to methylene groups adjacent to the imidazole ring and cyclohexyl protons, with exchangeable NH protons around 9 ppm.

- Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): Resonances for imidazole carbons, cyclohexyl carbons, and carbonyl carbons.

- Elemental Analysis: Confirming the expected carbon, hydrogen, and nitrogen content consistent with the molecular formula.

For example, N,N-Dimethyl-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide, a related compound, showed:

| Analysis Type | Result (Calcd.) | Result (Found) |

|---|---|---|

| Carbon (C) | 49.70% | 49.64% |

| Hydrogen (H) | 6.55% | 6.60% |

| Nitrogen (N) | 24.84% | 24.85% |

IR (νmax, cm⁻¹): 3387 (NH), 2982 (CH aliphatic), 1722 (CO), 1662 (CO).

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| One-pot sequential reaction | Cyclohexylamine, ethylcyanoacetate, ethylglycinate hydrochloride | 70 °C, neat, 2 h | Up to 92% | Efficient, high yield, solvent-free |

| Alkylation and ring formation | Glyoxal, formaldehyde, ammonia, cyclohexyl halides | Multi-step, Lewis acid catalysis | Moderate to high | Suitable for scale-up |

| Catalytic/microwave-assisted | Benzyl isocyanide, proazaphosphatrane catalyst | 40 °C, DMF, microwave | Moderate | Rapid synthesis, mild conditions |

Analyse Chemischer Reaktionen

Types of Reactions

2-cyclohexyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The imidazole ring can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different alkyl or aryl groups onto the imidazole ring .

Wissenschaftliche Forschungsanwendungen

2-cyclohexyl-4,5-dihydro-1H-imidazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-cyclohexyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclohexyl group may influence the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Substituent Effects on Molecular Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Steric and Electronic Effects : Cyclohexyl substituents (as in the target compound) introduce steric bulk but lack the π-electron density of aromatic substituents (e.g., phenyl or benzofuranyl groups). This impacts binding affinity in biological systems and reactivity in catalytic processes .

- Molecular Weight Trends : Linear alkyl chains (e.g., heptadecyl) drastically increase hydrophobicity and molecular weight, whereas aromatic substituents enhance planarity and conjugation .

Pharmacological and Functional Activities

- Antiviral/Antibacterial Potential: 4,5-Diphenyl-1H-imidazoles: Exhibit antibacterial activity against Staphylococcus aureus (MIC = 4–16 µg/mL) due to planar aromatic systems enabling DNA intercalation . 2-Cyclohexyl Derivative: Limited biological data available; its reduced aromaticity may limit DNA interaction but enhance solubility for CNS-targeting applications .

- Enantioselective Catalysis : Bicyclic guanidine derivatives of imidazoles (e.g., chiral catalysts) demonstrate high enantioselectivity in Strecker syntheses, though the target compound lacks such functionality .

Stability and Reactivity

- Hydrolytic Stability : The 4,5-dihydro structure increases susceptibility to oxidation compared to fully aromatic imidazoles. For example, 2-cyclohexyl-4,5-dihydro-1H-imidazole may oxidize to the fully aromatic form under mild conditions .

- Salt Formation : Hydrochloride salts (e.g., CAS 37795-09-8) improve solubility but may alter pharmacokinetic profiles .

Biologische Aktivität

Overview

1H-Imidazole, 2-cyclohexyl-4,5-dihydro- is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a cyclohexyl group attached to a partially saturated imidazole ring, which is known for its diverse applications in pharmaceuticals and agrochemicals. This article explores the biological activities associated with this compound, including antimicrobial and antifungal properties, as well as its potential therapeutic applications.

- Molecular Formula : CHN

- Molecular Weight : 152.24 g/mol

- CAS Number : 67277-65-0

Antimicrobial Properties

Research indicates that 1H-Imidazole, 2-cyclohexyl-4,5-dihydro- exhibits significant antimicrobial activity. Studies have shown its effectiveness against various pathogenic bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

| Pathogen Type | Activity | Reference |

|---|---|---|

| Bacteria | Effective against E. coli and S. aureus | |

| Fungi | Active against Candida species |

Antifungal Activity

The compound has demonstrated notable antifungal properties in vitro. The imidazole ring's ability to form hydrogen bonds enhances its interaction with fungal cell membranes, leading to increased permeability and cell death.

Cardiovascular Effects

A study investigated the cardiovascular effects of derivatives related to 1H-Imidazole compounds. It was found that certain derivatives could bind effectively to imidazoline receptors, influencing blood pressure and heart rate in hypertensive models.

- Study Findings :

Anticancer Potential

Another research focus has been on the cytotoxic effects of imidazole derivatives, including 1H-Imidazole, 2-cyclohexyl-4,5-dihydro-. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines.

The biological activity of 1H-Imidazole, 2-cyclohexyl-4,5-dihydro- can be attributed to its structural features:

- Hydrophobicity : The cyclohexyl group enhances the compound's hydrophobicity, allowing better membrane penetration.

- Hydrogen Bonding : The imidazole ring facilitates interactions with biological targets through hydrogen bonding.

These interactions can modulate enzyme activities and receptor binding, contributing to its therapeutic effects.

Q & A

Basic: What synthetic methodologies are established for 1H-Imidazole, 2-cyclohexyl-4,5-dihydro-?

Answer:

The compound is synthesized via cyclization reactions. A common approach involves the condensation of cyclohexyl-substituted aldehydes with ammonium acetate and benzil derivatives under reflux conditions in glacial acetic acid. For example, 2-cyclohexyl-4,5-diphenyl-1H-imidazole was prepared using a one-pot multicomponent reaction with a 75–85% yield . Nickel-catalyzed protocols (e.g., proto-demetallation and dehydrative cyclization) are also effective for introducing cyclohexyl groups into imidazole frameworks under mild conditions .

Basic: How is the compound characterized structurally and spectroscopically?

Answer:

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, resolving hydrogen-bonding networks, and validating stereochemistry .

- Spectroscopy : - and -NMR confirm substitution patterns (e.g., cyclohexyl proton splitting at δ 1.2–2.1 ppm). IR spectra identify N–H stretching (3100–3300 cm) and C=N vibrations (1600–1650 cm) .

Advanced: How can conflicting spectral data for dihydroimidazole derivatives be resolved?

Answer:

Discrepancies in -NMR splitting patterns or IR absorption bands often arise from tautomerism or solvent effects. For example:

- Tautomer analysis : DFT calculations (e.g., B3LYP/6-31G*) model energy barriers between 4,5-dihydro and aromatic tautomers, explaining unexpected resonance shifts .

- Dynamic NMR : Variable-temperature studies differentiate static vs. dynamic conformational changes .

Advanced: What computational tools predict reactivity and regioselectivity in cyclohexyl-substituted imidazoles?

Answer:

- DFT studies : Potential energy surface (PES) analysis identifies transition states and intermediates. For copper(II) complexes of similar imidazoles, DFT revealed a 15 kcal/mol barrier for anthracene-9-carbaldehyde coordination .

- Retrosynthesis tools : AI-driven platforms (e.g., PubChem’s retrosynthesis module) propose feasible routes using databases like Reaxys and Pistachio .

Basic: What are the key physicochemical properties of this compound?

Answer:

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (logP ~2.5 predicted via Hansch method) .

- Melting point : Analogous 4,5-dihydroimidazoles melt between 160–220°C, depending on substituents .

Advanced: How does the cyclohexyl group influence biological activity in imidazole derivatives?

Answer:

- Lipophilicity enhancement : Cyclohexyl groups increase membrane permeability, critical for antimicrobial or receptor-targeting studies. For example, 2-[[4-(1,1-dimethylethyl)phenyl]methyl] derivatives show α-adrenergic receptor binding .

- Structure-activity relationships (SAR) : Comparative assays with phenyl or alkyl analogs reveal cyclohexyl’s steric effects on IC values .

Advanced: What strategies optimize yield in large-scale synthesis of dihydroimidazoles?

Answer:

- Catalyst screening : Nickel or palladium catalysts improve cyclization efficiency (e.g., 90% yield with 5 mol% NiCl) .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes for analogous 4,5-diphenylimidazoles .

Basic: How are impurities or byproducts identified during synthesis?

Answer:

- HPLC-MS : Detects side products like uncyclized intermediates or over-oxidized species.

- TLC monitoring : Silica gel plates (hexane:ethyl acetate 3:1) track reaction progress .

Advanced: What are the challenges in crystallizing 2-cyclohexyl-4,5-dihydroimidazoles?

Answer:

- Polymorphism : Bulky cyclohexyl groups induce multiple crystal forms. SHELXD software resolves twinning or disorder issues .

- Solvent selection : Ethanol/water mixtures yield higher-quality crystals than DMSO due to slower evaporation .

Advanced: How do electron-withdrawing/donating substituents affect electrochemical properties?

Answer:

Cyclic voltammetry (CV) of nitro- or methoxy-substituted analogs shows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.